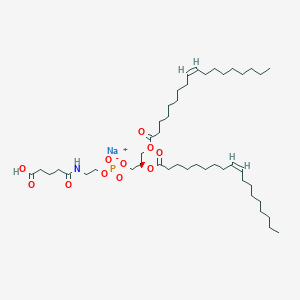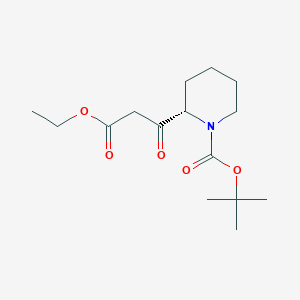![molecular formula C14H12N2O2S B1504187 6-Methyl-1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin CAS No. 896722-51-3](/img/structure/B1504187.png)
6-Methyl-1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H12N2O2S and its molecular weight is 272.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antivirale Mittel
Diese Verbindung hat potentielle Anwendungen bei der Entwicklung von antiviralen Mitteln. Indolderivate, die eine strukturelle Ähnlichkeit mit „6-Methyl-1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin“ aufweisen, wurden als antivirale Mittel beschrieben . Die Fähigkeit der Verbindung, elektrophile Substitutionsreaktionen einzugehen, kann genutzt werden, um neue Indol-basierte Gerüste mit potentiellen antiviralen Eigenschaften zu synthetisieren .
Landwirtschaft: Pflanzenwachstumsregulatoren
In der Landwirtschaft können Indolderivate wie „this compound“ auf ihre Rolle als Pflanzenwachstumsregulatoren untersucht werden. Indol-3-essigsäure ist beispielsweise ein Pflanzenhormon, das aus dem Abbau von Tryptophan gewonnen wird und eine wichtige Rolle beim Pflanzenwachstum spielt . Analoge Verbindungen könnten synthetisiert werden, um ihre Auswirkungen auf die Pflanzenphysiologie zu untersuchen.
Materialwissenschaft: Organische elektronische Materialien
Die elektronischen Eigenschaften von Indolderivaten machen sie zu Kandidaten für die Verwendung in organischen elektronischen Materialien. Ihr aromatischer Charakter und die Möglichkeit verschiedener Substitutionen ermöglichen die Feinabstimmung der elektronischen Eigenschaften, was für die Herstellung von Halbleitern, leitfähigen Polymeren oder Leuchtdioden unerlässlich ist .
Umweltwissenschaften: Abbau von Schadstoffen
Verbindungen wie „this compound“ könnten auf ihre Fähigkeit untersucht werden, Umweltverschmutzer abzubauen. Ihre Reaktivität gegenüber elektrophilen Substitutionen könnte genutzt werden, um komplexe organische Schadstoffe in weniger schädliche Stoffe zu zerlegen .
Analytische Chemie: Chromatographische Standards
In der analytischen Chemie können solche Verbindungen aufgrund ihrer einzigartigen strukturellen Eigenschaften als chromatographische Standards dienen. Sie können bei der Kalibrierung von Analyseninstrumenten helfen und als Referenzpunkte für die Detektion und Quantifizierung verschiedener Substanzen dienen .
Biochemie: Untersuchungen zur Enzyminhibition
„this compound“ kann als Enzyminhibitor wirken und somit ein Werkzeug zur Untersuchung biochemischer Pfade bereitstellen. Sein struktureller Rahmen ermöglicht Wechselwirkungen mit aktiven Zentren von Enzymen, was für das Verständnis der Mechanismen von Enzymwirkung und -inhibition nützlich sein kann .
Pharmazeutische Wissenschaften: Wirkstoffdesign
Die strukturelle Komplexität und Reaktivität dieser Verbindung machen sie zu einem wertvollen Gerüst im Wirkstoffdesign. Sie kann modifiziert werden, um eine Vielzahl pharmakologisch aktiver Moleküle zu erzeugen, die möglicherweise zu neuen therapeutischen Wirkstoffen führen .
Organische Synthese: Bausteine
Aufgrund seiner reaktiven Natur kann „this compound“ als Baustein in der organischen Synthese verwendet werden. Es kann verschiedene nukleophile Substitutionsreaktionen eingehen, die die Erzeugung einer vielfältigen Reihe organischer Verbindungen ermöglichen .
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to various changes at the molecular level .
Biochemical Pathways
Related compounds have been shown to induce gene expression changes in jak/stat and mapk pathways related to inflammation, diabetes, and cancer .
Pharmacokinetics
It’s known that similar compounds have different metabolic pathways in human and rat hepatocytes .
Result of Action
Related compounds have been shown to mediate gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. For instance, heterocyclic aromatic amines (HCAs) like this compound are formed in meat that is cooked at high temperatures . This suggests that the cooking process and temperature could potentially influence the formation and action of this compound.
Biochemische Analyse
Biochemical Properties
6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction .
Cellular Effects
The effects of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK and JAK/STAT signaling pathways, which are critical for cell proliferation, differentiation, and apoptosis . Additionally, 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can alter the expression of genes involved in inflammation, cancer, and metabolic disorders, thereby impacting cellular health and function .
Molecular Mechanism
At the molecular level, 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and subsequent signal transduction . Additionally, 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability, degradation, and long-term effects on cellular function. In vitro studies have shown that 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine remains stable under standard laboratory conditions for extended periods . Its degradation products can accumulate over time, potentially leading to altered cellular responses and long-term effects on cell viability and function .
Dosage Effects in Animal Models
The effects of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can induce toxic effects, including liver damage, oxidative stress, and apoptosis . These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound is actively transported across cell membranes by efflux pumps such as P-glycoprotein and multidrug resistance-associated proteins . These transporters play a crucial role in determining the intracellular concentration and localization of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, thereby influencing its biological activity and effects .
Subcellular Localization
The subcellular localization of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the precise regulation of its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-6-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-7-8-12-9-10-16(14(12)15-11)19(17,18)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYOJYIOAJSSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680669 | |
| Record name | 1-(Benzenesulfonyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896722-51-3 | |
| Record name | 1-(Benzenesulfonyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504107.png)

![Sodium (2S,8R)-2-azaniumyl-8-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosan-1-oate](/img/structure/B1504115.png)
![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B1504116.png)
![2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate](/img/structure/B1504118.png)


![2-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1504124.png)


![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1504137.png)


